

Spectroscopic Profile of 2,6-Dichloro-3-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloro-3-iodopyridine

Cat. No.: B142405

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-dichloro-3-iodopyridine**, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the structural characterization of this compound. The guide details available and predicted spectroscopic data, outlines experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Chemical Structure and Properties

2,6-Dichloro-3-iodopyridine is a halogenated pyridine derivative with the chemical formula $C_5H_2Cl_2IN$ and a molecular weight of 273.88 g/mol .^[1] Its structure, featuring two chlorine atoms and one iodine atom on the pyridine ring, makes it a versatile building block for various cross-coupling reactions.

Spectroscopic Data

A summary of the available and predicted spectroscopic data for **2,6-Dichloro-3-iodopyridine** is presented below. Due to a lack of publicly available experimental spectra for some techniques, predicted values based on data from structurally similar compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **2,6-Dichloro-3-iodopyridine** is not readily available in the public domain. The following data is predicted based on the analysis of related compounds such as 2,6-dichloropyridine and other substituted pyridines.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons.

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------|--|--------------|---------------------------|
| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 |
| H-5 | ~ 7.2 - 7.4 | Doublet (d) | ~ 8.0 |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

| Carbon | Predicted Chemical Shift (δ , ppm) |
|--------|--|
| C-2 | ~ 152 |
| C-3 | ~ 95 |
| C-4 | ~ 142 |
| C-5 | ~ 125 |
| C-6 | ~ 150 |

Mass Spectrometry (MS)

Note: No experimental mass spectrum for **2,6-Dichloro-3-iodopyridine** has been found in public databases. The data presented here is based on predicted fragmentation patterns and adduct formation.

The mass spectrum is expected to show a prominent molecular ion peak $[M]^+$. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M , $M+2$, $M+4$) will be observed for the molecular ion and chlorine-containing fragments.

Predicted Mass Spectrometry Data:

| Ion/Adduct | Predicted m/z |
|------------|---------------|
| $[M]^+$ | 272.86 |
| $[M+H]^+$ | 273.87 |
| $[M+Na]^+$ | 295.85 |
| $[M+K]^+$ | 311.82 |

Predicted Key Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment through the loss of a chlorine atom, an iodine atom, or a molecule of HCl or HI.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The IR spectrum of **2,6-Dichloro-3-iodopyridine** has been recorded using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[\[2\]](#)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~ 3100-3000 | Weak-Medium | C-H stretching (aromatic) |
| ~ 1550-1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~ 1100-1000 | Strong | C-Cl stretching |
| ~ 850-750 | Strong | C-H out-of-plane bending |
| Below 700 | Medium | C-I stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: Experimental UV-Vis data for **2,6-Dichloro-3-iodopyridine** is not available. The predicted absorption maxima are based on the known UV-Vis spectra of pyridine and its derivatives.[\[3\]](#)[\[4\]](#)

Pyridine derivatives typically exhibit two main absorption bands in the UV-Vis region corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.

| Predicted λ_{max} (nm) | Transition |
|---------------------------------------|-----------------------|
| ~ 220 - 230 | $\pi \rightarrow \pi$ |
| ~ 270 - 280 | $n \rightarrow \pi$ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for **2,6-Dichloro-3-iodopyridine** are provided below.

NMR Data Acquisition



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Workflow for NMR data acquisition and processing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

- Accurately weigh 5-10 mg of **2,6-Dichloro-3-iodopyridine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters (^1H NMR):

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.

Data Acquisition Parameters (^{13}C NMR):

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- For ^1H NMR, integrate the signals to determine the relative proton ratios.
- Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry Analysis



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Workflow for GC-MS analysis.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[\[5\]](#)

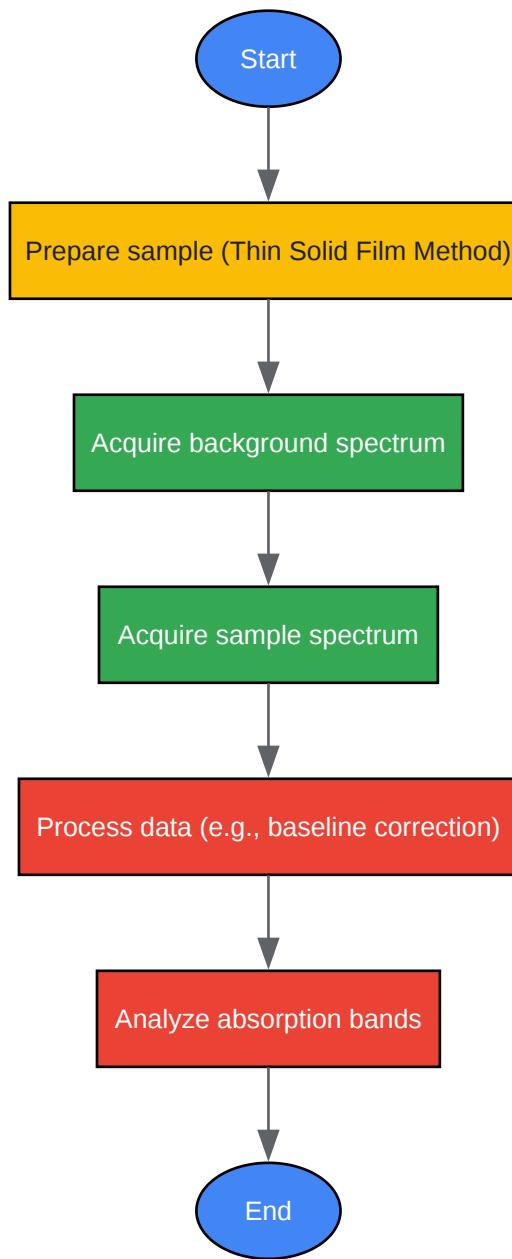
Sample Preparation:

- Prepare a dilute solution of **2,6-Dichloro-3-iodopyridine** in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

GC-MS Conditions:

- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[\[5\]](#)
- Carrier Gas: Helium at a constant flow of 1 mL/min.[\[5\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 50-400.

IR Spectroscopy



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Workflow for IR spectroscopy.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. PubChem lists the use of a Bruker Tensor 27 FT-IR.[\[2\]](#)

Sample Preparation (Thin Solid Film Method):[\[6\]](#)[\[7\]](#)

- Dissolve a small amount of **2,6-Dichloro-3-iodopyridine** in a few drops of a volatile solvent (e.g., dichloromethane).
- Place a drop of the solution onto a KBr or NaCl salt plate.
- Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

- Acquire a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the sample spectrum. A typical range is 4000-400 cm^{-1} .

UV-Vis Spectroscopy

Instrumentation: A standard UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a dilute solution of **2,6-Dichloro-3-iodopyridine** in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
- The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

Data Acquisition:

- Use a quartz cuvette.
- Record the spectrum over a range of approximately 200-400 nm.
- Use the pure solvent as a blank to zero the instrument.

Signaling Pathways and Logical Relationships

The primary utility of **2,6-Dichloro-3-iodopyridine** in research and drug development lies in its capacity for selective functionalization through sequential cross-coupling reactions. The

differential reactivity of the C-I and C-Cl bonds allows for a controlled, stepwise introduction of different substituents.



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Synthetic pathway for functionalization.

This selective functionalization is a key logical relationship to consider when analyzing the spectroscopic data of reaction products derived from this starting material. The disappearance of signals corresponding to the halogen atoms and the appearance of new signals corresponding to the introduced substituents in the NMR, MS, and IR spectra can be used to monitor the progress and confirm the outcome of these synthetic transformations.

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